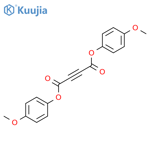

Preparation and photolysis of diaryl esters of acetylenedicarboxylic acid

,

Tetrahedron,

1992,

48(16),

3437-44